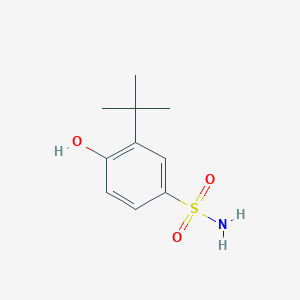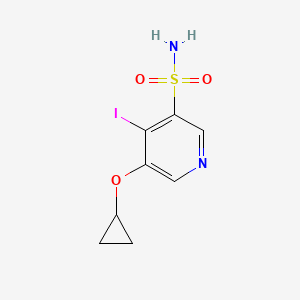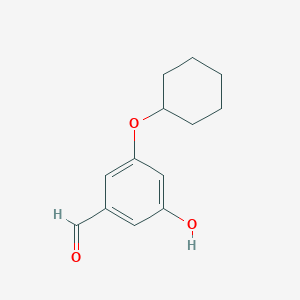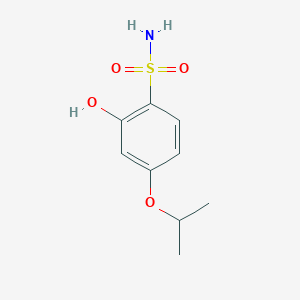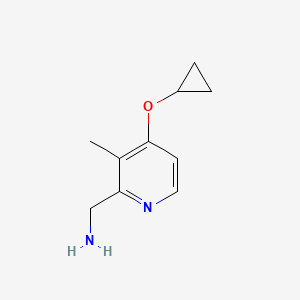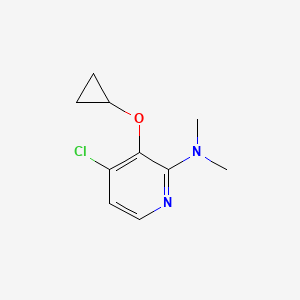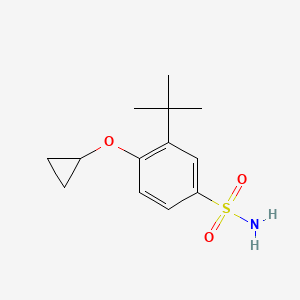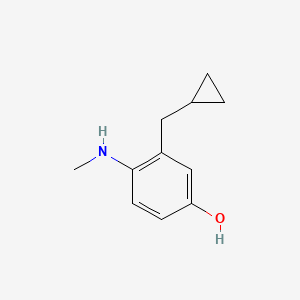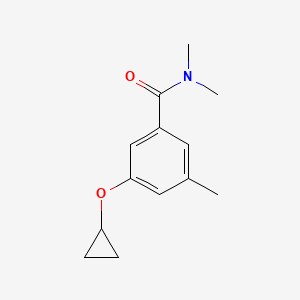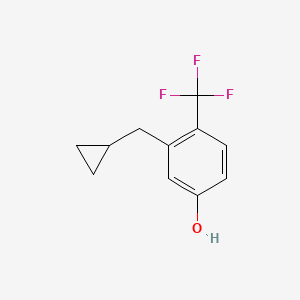
5-Cyclopropoxy-6-iodo-N,N-dimethylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-6-iodo-N,N-dimethylpyridin-3-amine is a chemical compound with the molecular formula C10H13IN2O and a molecular weight of 304.126 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a dimethylpyridinamine structure. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 5-Cyclopropoxy-6-iodo-N,N-dimethylpyridin-3-amine involves several stepsThe reaction conditions typically involve the use of iodine and a suitable solvent, such as acetonitrile, under controlled temperature and pressure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
5-Cyclopropoxy-6-iodo-N,N-dimethylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Cyclopropoxy-6-iodo-N,N-dimethylpyridin-3-amine is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-6-iodo-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Cyclopropoxy-6-iodo-N,N-dimethylpyridin-3-amine include other iodinated pyridine derivatives and compounds with similar functional groups. For example:
5-Cyclopropoxy-6-iodo-N,N-dimethylpyridin-2-amine: This compound has a similar structure but with the iodine atom at a different position on the pyridine ring.
N,N-Dimethylpyridin-4-amine: This compound lacks the cyclopropoxy and iodine groups but shares the dimethylpyridinamine core.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H13IN2O |
|---|---|
Poids moléculaire |
304.13 g/mol |
Nom IUPAC |
5-cyclopropyloxy-6-iodo-N,N-dimethylpyridin-3-amine |
InChI |
InChI=1S/C10H13IN2O/c1-13(2)7-5-9(10(11)12-6-7)14-8-3-4-8/h5-6,8H,3-4H2,1-2H3 |
Clé InChI |
KKPXXFQPOXQLHU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=C(N=C1)I)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


